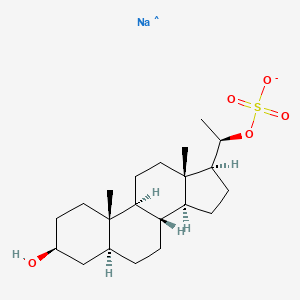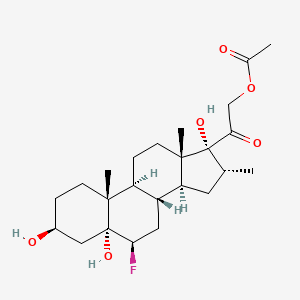
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate is a synthetic steroid compound It is characterized by the presence of multiple hydroxyl groups, a fluorine atom at the 6beta position, and an acetate group at the 21 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6beta position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups are introduced through hydroxylation reactions, and the acetate group is added via acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The carbonyl group at the 20 position can be reduced to form secondary alcohols.
Substitution: The fluorine atom at the 6beta position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, protein synthesis, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group at the 21 position.
3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one: Lacks the fluorine atom at the 6beta position.
6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-propionate: Has a propionate group instead of an acetate group at the 21 position.
Uniqueness
The presence of the fluorine atom at the 6beta position and the acetate group at the 21 position makes 6beta-Fluoro-3beta,5alpha,17,21-tetrahydroxy-16alpha-methylpregnan-20-one 21-acetate unique. These modifications can influence the compound’s biological activity, stability, and solubility, making it distinct from other similar compounds.
Propiedades
Número CAS |
2353-58-4 |
|---|---|
Fórmula molecular |
C24H37FO6 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[2-[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-3,5,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H37FO6/c1-13-9-18-16-10-19(25)23(29)11-15(27)5-7-21(23,3)17(16)6-8-22(18,4)24(13,30)20(28)12-31-14(2)26/h13,15-19,27,29-30H,5-12H2,1-4H3/t13-,15+,16-,17+,18+,19-,21-,22+,23+,24+/m1/s1 |
Clave InChI |
KQTAJQABUFCAQB-HRXZAKAYSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)O)O)F |
SMILES canónico |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


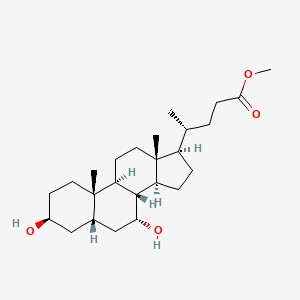
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
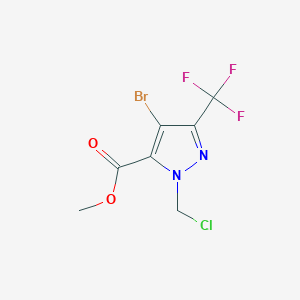
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)

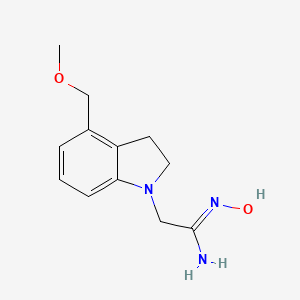
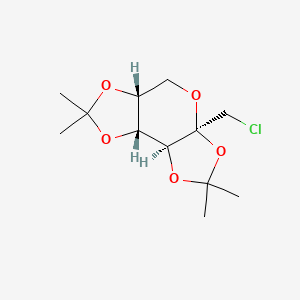
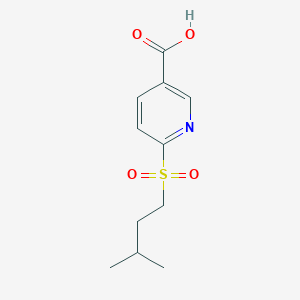
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
